
5-(3-Piperidylmethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidin-3-ylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif in many pharmaceuticals. The combination of these two rings in 5-(Piperidin-3-ylmethyl)thiazole makes it a compound of interest in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-3-ylmethyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. For example, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of a catalyst like silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of 5-(Piperidin-3-ylmethyl)thiazole may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use scalable reaction conditions and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Piperidin-3-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nucleophiles, and bases are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(Piperidin-3-ylmethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(Piperidin-3-ylmethyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring’s aromaticity and the piperidine moiety’s basicity can influence its binding affinity and specificity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Thiazole: A basic scaffold found in many biologically active compounds.
Piperidine: A common structural motif in pharmaceuticals.
Thiazolidine: A saturated analog of thiazole with different biological activities.
Uniqueness: 5-(Piperidin-3-ylmethyl)thiazole combines the properties of both thiazole and piperidine, making it a versatile compound with unique chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
5-(piperidin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2 |
Clave InChI |
PRXYGCGNEACQKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


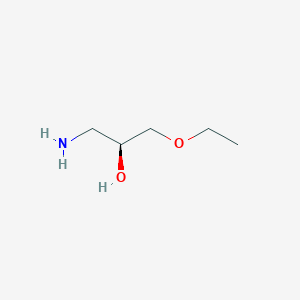
![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
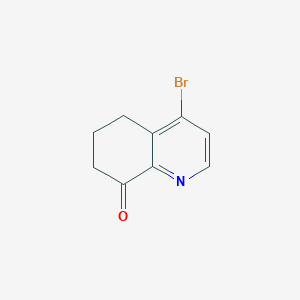
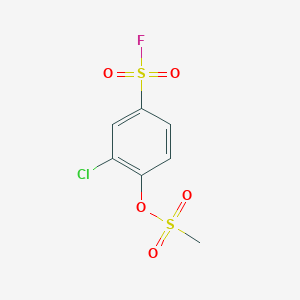
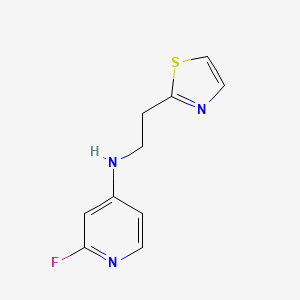

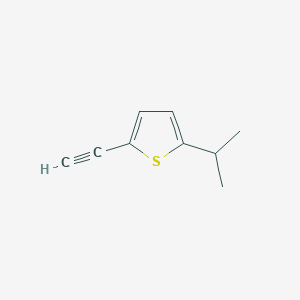
![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
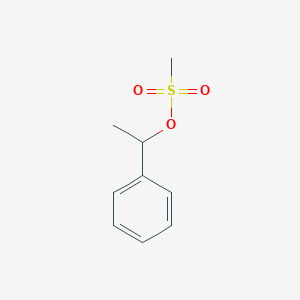
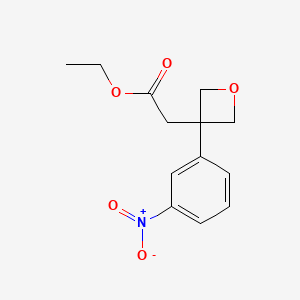
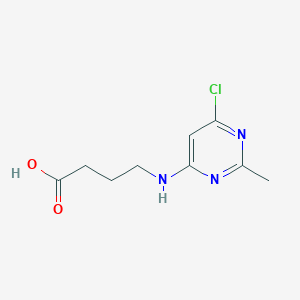
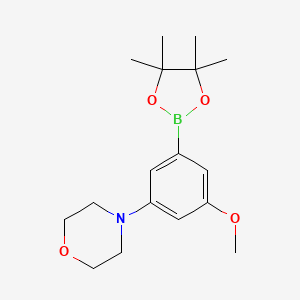
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)

